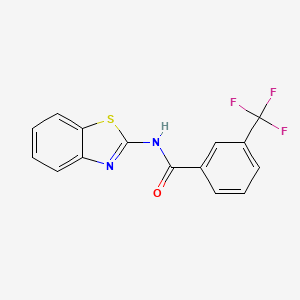

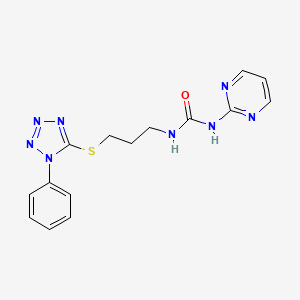

![molecular formula C17H26N2O5 B2420004 叔丁基N-[2-羟基-4-[[(2-甲基丙烷-2-基)氧羰基氨基]甲基]苯基]氨基甲酸酯 CAS No. 2241141-26-2](/img/structure/B2420004.png)

叔丁基N-[2-羟基-4-[[(2-甲基丙烷-2-基)氧羰基氨基]甲基]苯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group. They are often used as protecting groups for amines in organic synthesis . The tert-butyl group is attached to the nitrogen atom of the carbamate group. These compounds are usually solid and have a high melting point .

Synthesis Analysis

Tert-butyl carbamates can be synthesized from the corresponding amines and di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is usually carried out in an organic solvent at room temperature .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates consists of a carbamate group (O=C=O-N), where the nitrogen is bonded to a tert-butyl group. The carbamate group is a functional group derived from carbamic acid and contains a carbonyl (C=O) and an amine (NH2) .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to give the corresponding amines . They can also participate in palladium-catalyzed cross-coupling reactions .

Physical And Chemical Properties Analysis

Tert-butyl carbamates are usually solid at room temperature. They have a high melting point and are soluble in common organic solvents . The exact physical and chemical properties would depend on the specific compound.

科学研究应用

合成和化学反应

- 不对称曼尼希反应:叔丁基苯基(苯磺酰)甲基氨基甲酸酯已用于不对称曼尼希反应中,这对创建手性氨基羰基化合物至关重要。该反应对于合成和纯化各种化合物很重要 (Yang, Pan, & List, 2009)。

- 狄尔斯-阿尔德反应中的制备:该化合物还参与 2-酰胺取代呋喃的制备和狄尔斯-阿尔德反应,证明了其在杂环合成中的用途 (Padwa, Brodney, & Lynch, 2003)。

对映选择性合成

- 氨基酸合成:该化合物已用于对映选择性合成 2-取代 3-氨基丙酸 (β-丙氨酸) 衍生物,它们是芳香族氨基酸的 β-类似物。此过程涉及亲电攻击,对于创建具有特定手性性质的氨基酸类似物至关重要 (Arvanitis et al., 1998)。

药物化学和药物开发

- 生物活性化合物合成:这种化学物质对于合成各种生物活性化合物的中间体至关重要,例如奥美替尼 (AZD9291)。它证明了其在药物开发和药物制剂合成中的重要性 (Zhao, Guo, Lan, & Xu, 2017)。

- 光氧化还原催化反应:该化合物已用于邻羟基芳基氨基酮的光氧化还原催化胺化。此过程对于构建 3-氨基色酮和进一步多样化氨基嘧啶应用至关重要 (Wang et al., 2022)。

作用机制

The exact mechanism of action would depend on the specific compound and its application. In general, tert-butyl carbamates can act as protecting groups for amines in organic synthesis. They prevent the amine group from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule .

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)23-14(21)18-10-11-7-8-12(13(20)9-11)19-15(22)24-17(4,5)6/h7-9,20H,10H2,1-6H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBCUGSHQGTREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

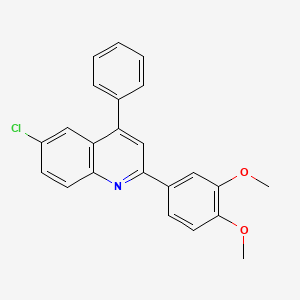

![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)

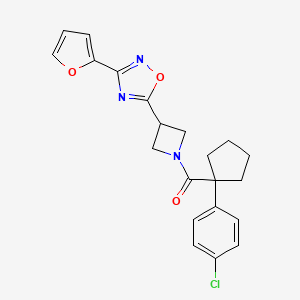

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2419922.png)

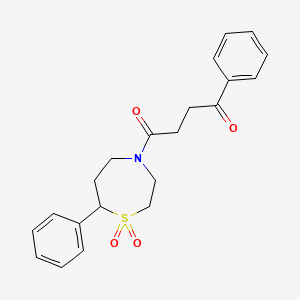

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419923.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)